

Solid-Phase Extraction of Pyrethrins from Environmental Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Pyrethric acid	
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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of pyrethrins and synthetic pyrethroids from various environmental matrices, including water, soil, and air. The methodologies described are essential for environmental monitoring, ecotoxicology studies, and ensuring the safety of pharmaceutical and agricultural products.

Introduction

Pyrethrins, natural insecticides derived from the chrysanthemum flower (Chrysanthemum cinerariaefolium), and their synthetic analogues, pyrethroids, are widely used for pest control in agriculture and residential settings.[1] Due to their potential toxicity to non-target organisms, particularly aquatic life, and the risk of bioaccumulation, it is crucial to monitor their levels in the environment.[1][2] Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of these compounds from complex environmental samples prior to chromatographic analysis.[3][4] This application note details validated protocols for the extraction of pyrethrins from water, soil, and air samples, providing the quantitative data and procedural steps necessary for reproducible and accurate analysis.

Principles of Solid-Phase Extraction for Pyrethrins



Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. For pyrethrin analysis, a liquid sample (or a sample extract) is passed through a solid sorbent material, which retains the pyrethrins. Interfering substances are washed away, and the purified pyrethrins are then eluted with a small volume of an appropriate solvent. The choice of sorbent and elution solvent is critical for achieving high recovery and clean extracts. Common sorbents for pyrethrin extraction include C18, Florisil, and polymeric materials like Oasis HLB.[5][6]

Experimental Protocols Solid-Phase Extraction of Pyrethrins from Water Samples

This protocol is suitable for the extraction of a range of pyrethroids from surface water, groundwater, and wastewater.

Materials:

- SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)
- Solvents (HPLC or pesticide residue grade): Methanol, Ethyl acetate, Dichloromethane
- Reagent Water (deionized or distilled)
- Anhydrous Sodium Sulfate
- Glass fiber filters (0.7 μm)
- Sample collection bottles (1 L, amber glass) with PTFE-lined caps
- · SPE vacuum manifold
- Concentrator/Evaporator (e.g., nitrogen evaporator)
- Autosampler vials with inserts

Procedure:



Sample Preparation:

- Collect 1 L water samples in amber glass bottles.
- If suspended solids are present, filter the sample through a glass fiber filter.
- For certain pyrethroids, acidification to pH 2 with hydrochloric acid may improve stability.
- SPE Cartridge Conditioning:
 - Condition a C18 or Oasis HLB SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
- Sample Loading:
 - Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- Washing:
 - After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove polar interferences.
 - Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
- Elution:
 - Place a collection tube in the vacuum manifold.
 - Elute the retained pyrethrins from the cartridge with two 5 mL aliquots of ethyl acetate.
 Allow the solvent to soak the sorbent for 1 minute before applying vacuum.
 - Collect the eluate.
- Post-Elution Treatment:



- Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at 40°C.
- The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Solid-Phase Extraction of Pyrethrins from Soil and Sediment Samples

This protocol describes the extraction of pyrethrins from soil and sediment matrices.

Materials:

- Extraction Solvents: Acetone, n-Hexane, Dichloromethane
- SPE Cartridges: Florisil (500 mg, 6 mL) or stacked graphitized carbon and alumina cartridges
- Anhydrous Sodium Sulfate
- Centrifuge and centrifuge tubes (50 mL)
- Vortex mixer
- · SPE vacuum manifold
- Concentrator/Evaporator

Procedure:

- Sample Preparation and Extraction:
 - Homogenize the soil or sediment sample.
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.



- Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.
- Vortex the sample for 2 minutes to ensure thorough mixing.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- SPE Cartridge Conditioning:
 - Condition a Florisil SPE cartridge with 5 mL of n-hexane.
- Sample Loading:
 - Load the supernatant onto the conditioned Florisil cartridge.
- Washing:
 - Wash the cartridge with 5 mL of a 95:5 (v/v) n-hexane:acetone solution to remove interferences.
- Elution:
 - Elute the pyrethrins with 10 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.
- Post-Elution Treatment:
 - Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
 - The extract is now ready for GC-MS or HPLC analysis.

Solid-Phase Enrichment of Pyrethrins from Air Samples

This protocol is based on active sampling followed by headspace solid-phase microextraction (HS-SPME), a technique analogous to SPE for air samples.[1][6][7]

Materials:

Sorbent tubes: Glass tubes packed with 25 mg of activated Florisil (60-100 mesh)



- Air sampling pump
- Headspace vials (20 mL) with PTFE-lined septa
- SPME fiber assembly with a polydimethylsiloxane (PDMS) fiber
- Heating block or water bath
- GC-MS system with an SPME-compatible inlet

Procedure:

- Sample Collection:
 - Connect a Florisil sorbent tube to an air sampling pump.
 - o Draw a known volume of air (e.g., 1 m³) through the sorbent tube at a calibrated flow rate.
- Sample Preparation for HS-SPME:
 - After sampling, transfer the Florisil from the sorbent tube to a 20 mL headspace vial.
 - Add 100 μL of acetone to the vial to facilitate the transfer of pyrethrins to the headspace.
 [7]
 - Seal the vial with a PTFE-lined septum and cap.
- Headspace Solid-Phase Microextraction (HS-SPME):
 - Place the vial in a heating block or water bath set to a specific temperature (e.g., 80°C) for a defined equilibration time (e.g., 15 minutes).
 - Expose the PDMS fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
- Desorption and Analysis:
 - Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.



Desorb the analytes from the fiber onto the GC column for analysis.

Quantitative Data

The following tables summarize the performance data for the solid-phase extraction of various pyrethroids from environmental samples.

Table 1: Recovery of Pyrethroids from Water Samples using SPE

Compoun	Spiking Level (ng/L)	Sorbent	Recovery (%)	RSD (%)	Analytical Method	Referenc e
Bifenthrin	20	C18	95	12	GC-MS	[8]
Permethrin	20	C18	111	10	GC-MS	[8]
Cyfluthrin	20	C18	71	22	GC-MS	[8]
Cypermeth rin	20	C18	88	15	GC-MS	[8]
Flumethrin	20	C18	98	8	GC-MS	[8]
Bifenthrin	100	C18	92	8	GC-MS	[8]
Permethrin	100	C18	105	6	GC-MS	[8]
Cyfluthrin	100	C18	78	13	GC-MS	[8]
Cypermeth rin	100	C18	85	9	GC-MS	[8]
Flumethrin	100	C18	96	5	GC-MS	[8]
Various Pyrethroids	10	Oasis HLB	83-107	5-9	GC-MS/MS	[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids in Water



Compound	LOD (ng/L)	LOQ (ng/L)	Analytical Method	Reference
Various Pyrethroids	2.0-6.0	Not Reported	GC-MS	[5]
Various Pyrethroids	0.5-1.0	Not Reported	GC-MS/MS	[5]

Table 3: Recovery of Pyrethroids from Soil and Sediment Samples

| Compound | Spiking Level (μ g/kg) | Sorbent | Recovery (%) | RSD (%) | Analytical Method | Reference | | :--- | :--- | :--- | :--- | | Kadethrin | 500-5000 | Not Specified | 83-90 | Not Reported | HPLC | [9] | | Cypermethrin | 1000-2500 | Not Specified | 87-94 | Not Reported | HPLC | [9] | | Permethrin | 1000-2500 | Not Specified | 85-98 | Not Reported | HPLC | [9] | | Various Pyrethroids | 10 | Stacked Carbon/Alumina | 82-101 | 3-9 | GC-MS/MS | [5] |

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids in Soil and Sediment

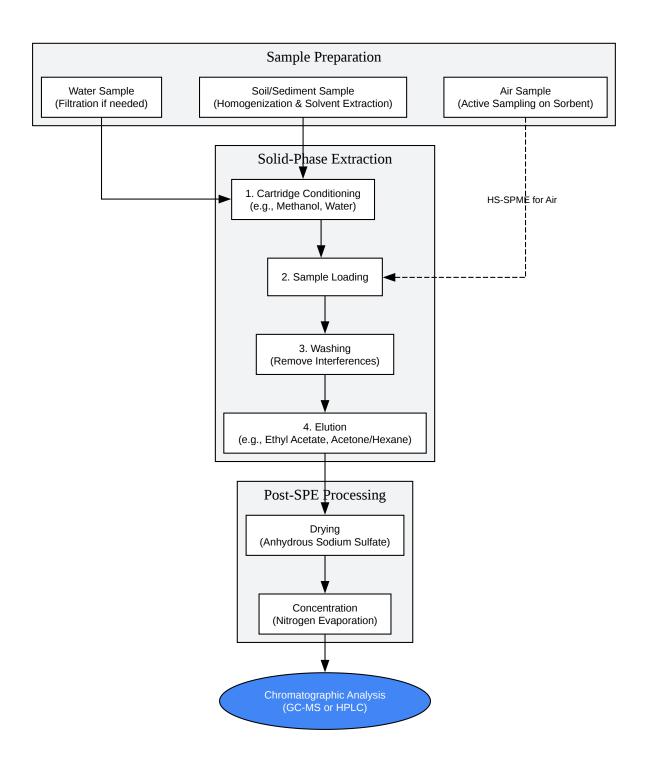
Compound	LOD (μg/kg)	LOQ (μg/kg)	Analytical Method	Reference
Various Pyrethroids	1.0-2.6	Not Reported	GC-MS	[5]
Various Pyrethroids	0.2-0.5	Not Reported	GC-MS/MS	[5]

Table 5: Limits of Detection for Pyrethroids in Air Samples

| Compound | LOD (ng/m³) | Analytical Method | Reference | | :--- | :--- | | Various Pyrethroids | <1 | GC- μ ECD |[6] | Various Pyrethroids | \sim 10 | GC-MS |[6] |

Workflow Diagrams





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Caption: General workflow for solid-phase extraction of pyrethrins.



Conclusion

The solid-phase extraction methods detailed in this application note provide effective and reliable procedures for the determination of pyrethrin and pyrethroid residues in various environmental samples. By following these protocols, researchers can achieve high recovery rates and low limits of detection, ensuring accurate and precise quantification of these important insecticides. The provided workflows and performance data serve as a valuable resource for method development and routine environmental monitoring.

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